Technical Guide: Synthesis Pathway of C.I. Disperse Blue 301
Technical Guide: Synthesis Pathway of C.I. Disperse Blue 301
Executive Summary & Chemical Architecture
C.I. Disperse Blue 301 (CAS 84425-43-4) is a high-performance mono-azo disperse dye, structurally characterized as a "push-pull" chromophore.[1][2] It belongs to the class of substituted azobenzenes , specifically designed for the coloration of hydrophobic polymers like polyester (PET) and acetate fibers.[1][2]
Unlike simple azo dyes, Disperse Blue 301 incorporates a 2-bromo-4,6-dinitro substitution pattern on the diazo component and a bis(2-methoxyethyl) amino chain on the coupler.[1][2] This specific architecture provides:
-
Bathochromic Shift: The strong electron-withdrawing nitro groups combined with the electron-donating dialkylamine push the absorption maximum into the deep navy/blue region (approx. 570–600 nm).[1][2]
-
Sublimation Fastness: The high molecular weight and polarity of the acetamide and methoxyethyl groups reduce volatile loss during high-temperature heat setting.[1][2]
Retrosynthetic Analysis
The synthesis is convergent, involving two distinct precursors coupled via a diazotization reaction.[1][2]
-
Target Molecule: N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide[1][2][3]
-
Disconnection: Azo linkage (-N=N-).
-
Synthon A (Diazo Component): 2-Bromo-4,6-dinitroaniline.[1][2]
-
Synthon B (Coupling Component): N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide.[1][2][4]
Figure 1: Retrosynthetic breakdown of C.I. Disperse Blue 301 showing the convergent pathway from primary commercial intermediates.[1][2]
Precursor Synthesis Protocols
Synthesis of the Diazo Component
Target: 2-Bromo-4,6-dinitroaniline Rationale: The introduction of bromine at the ortho position (relative to the amine) is critical.[1][2] It provides steric bulk that twists the azo bond slightly, improving solubility, and acts as an additional electron-withdrawing group to deepen the shade.[1]
Protocol:
-
Starting Material: Charge 2,4-dinitroaniline (1.0 eq) into a glass-lined reactor containing Glacial Acetic Acid (solvent).
-
Catalyst: Add a catalytic amount of Iodine (I₂) or Ferric Chloride (FeCl₃) to facilitate electrophilic substitution.[1][2]
-
Bromination: Heat the mixture to 50–60°C . Slowly add Bromine (Br₂) (1.05 eq) dropwise over 2 hours.
-
Workup: Pour the reaction mass into ice water containing Sodium Bisulfite (to quench excess bromine).
-
Isolation: Filter the yellow-orange precipitate.[1][2] Wash with water until neutral pH.[1][2][5] Dry at 60°C.[1][2][6]
Synthesis of the Coupling Component
Target: N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide Rationale: The bis(2-methoxyethyl) chains improve the dye's dispersibility in water (during application) and affinity for the polyester fiber.[1][2]
Protocol:
-
Starting Material: Suspend N-(3-amino-4-methoxyphenyl)acetamide (also known as 2-methoxy-5-acetamidoaniline) in water or chlorobenzene.[1][2]
-
Alkylation Agent: Add 2-Chloroethyl methyl ether (2.2 eq).[1][2]
-
Base: Add Calcium Carbonate or Magnesium Oxide (acid scavenger).[1][2]
-
Reaction: Heat to 110–130°C (autoclave may be required if using volatile solvents) for 8–12 hours.
-
Validation: Monitor by TLC or HPLC for the disappearance of the mono-alkylated intermediate.
-
Isolation: If in water, the oil layer separates.[1][2] Wash with dilute NaOH to remove unreacted phenols.[1][2] Distill off solvent/excess reagent.[1][2]
The Coupling Reaction (Core Synthesis)[1][2]
This stage requires strict control of stoichiometry and temperature to prevent diazo decomposition (explosion hazard) and tar formation.[1][2]
Step 1: Diazotization
Because 2-bromo-4,6-dinitroaniline is a weak base (due to strong electron-withdrawing nitro groups), standard HCl/NaNO₂ diazotization will fail.[1][2] We must use Nitrosyl Sulfuric Acid .[1][2][5]
| Parameter | Specification | Causality / Note |
| Solvent | 98% Sulfuric Acid (H₂SO₄) | Provides anhydrous medium; water hydrolyzes the nitrosyl cation.[1][2] |
| Reagent | 40% Nitrosyl Sulfuric Acid (NSA) | The active nitrosating agent is NO⁺.[1][2] |
| Temperature | 0°C – 5°C | Diazo compounds are thermally unstable.[1][2] |
| Time | 2 – 3 Hours | Ensures complete conversion of the amine.[1][2] |
Procedure:
-
Charge 98% H₂SO₄ (5 parts by weight) into a jacketed reactor. Cool to 10°C.[1][2][7]
-
Slowly add Nitrosyl Sulfuric Acid (1.1 eq). Cool to 0°C.[1][2]
-
Gradually add 2-Bromo-4,6-dinitroaniline (1.0 eq) over 60 minutes.
-
Stir at 0–5°C for 3 hours until a clear, thick diazo solution forms.
Step 2: Coupling
Procedure:
-
Preparation of Coupler: Dissolve the Coupling Component (1.0 eq) in Glacial Acetic Acid and Ice .[1][2] Add a small amount of Sulfamic Acid (to scavenge excess nitrous acid).[1][2][7]
-
Addition: Slowly trickle the Diazo Solution (from Step 3.1) into the Coupler solution.[1][2]
-
Post-Stirring: Stir for 2–4 hours. The dye will precipitate as a dark blue/black slurry.[1][2]
-
Filtration: Filter the press cake.
-
Washing: Wash with cold water, then warm water (50°C) to remove inorganic salts and acid.[1][2]
Figure 2: Industrial workflow for the synthesis and isolation of C.I. Disperse Blue 301.
Purification & Finishing (Commercialization)
Raw disperse dyes are unusable in textile applications due to large particle size and aggregation.[1][2]
-
Standardization: The press cake is mixed with dispersing agents (e.g., Lignosulfonates or Naphthalene sulfonic acid-formaldehyde condensates ) in a ratio of 1:1 to 1:3.[1][2]
-
Sand Milling: The slurry is passed through a bead mill until the particle size (D90) is < 1 micron .[1][2] This is critical for preventing "specking" on fabric.[1][2]
-
Spray Drying: The dispersion is spray-dried to form a dedusted powder or granules.[1][2]
Analytical Validation
To ensure the synthesized product is C.I. Disperse Blue 301, the following analytical signatures must be verified:
-
HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).[1][2]
-
Impurity Profile: Free 2-bromo-4,6-dinitroaniline must be < 0.1% (due to allergenicity/toxicity concerns).[1][2]
References
-
World Dye Variety. (n.d.).[1][2] C.I.[1][2][3][4][7][8][9][10][11][12] Disperse Blue 301 Properties and Manufacturing Methods. Retrieved from [1][2]
-
Sinoever International. (n.d.).[1][2] Disperse Blue 301 MSDS and Structure. Retrieved from [1][2]
-
Google Patents. (2016).[1][2] Detergent compositions comprising shading dyes (listing CAS 84425-43-4).[1][2] Retrieved from
-
PubChem. (n.d.).[1][2] 2-Bromo-4,6-dinitroaniline (Diazo Precursor Data). Retrieved from [1][2]
Sources
- 1. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenylamine - Wikipedia [en.wikipedia.org]
- 3. China Biggest C.I. Disperse Blue 301 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. CN106118118B - Blue disperse dye, and composition, preparation method and application thereof - Google Patents [patents.google.com]
- 6. EP1085055A1 - Azo dyes, process for their preparation and their use for dyeing or printing hydrophobic fibre materials - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. CN112500717B - Disperse blue dye composition and dye product thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP3322794A1 - Cleaning compositions containing a cyclic amine and a silicone - Google Patents [patents.google.com]
- 12. WO2019075144A1 - Leuco colorants in combination with a second whitening agent as bluing agents in laundry care compositions - Google Patents [patents.google.com]
